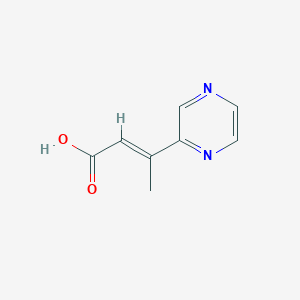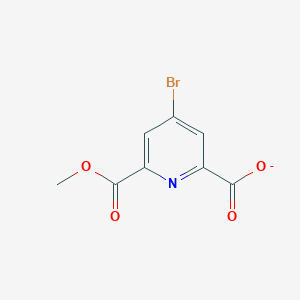
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts acylation reaction.
Formation of the Pentanamidemonohydrochloride: The final step involves the formation of the pentanamidemonohydrochloride through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, such as analgesic or anesthetic effects.
Industry: Utilized in the production of pharmaceuticals or other chemical products.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamidemonohydrochloride
- N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride
- N-(4-methylphenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride
Uniqueness
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride is unique due to the presence of the fluorophenyl group, which can influence its pharmacological properties and chemical reactivity. This makes it distinct from other similar compounds with different substituents.
Eigenschaften
Molekularformel |
C24H32ClFN2O |
|---|---|
Molekulargewicht |
419.0 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride |
InChI |
InChI=1S/C24H31FN2O.ClH/c1-2-3-9-24(28)27(22-12-10-21(25)11-13-22)23-15-18-26(19-16-23)17-14-20-7-5-4-6-8-20;/h4-8,10-13,23H,2-3,9,14-19H2,1H3;1H |
InChI-Schlüssel |
VJARGEANIGWMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


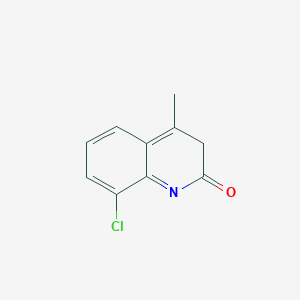
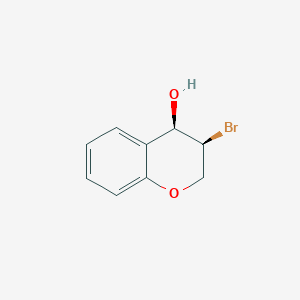

![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B12358118.png)




![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)

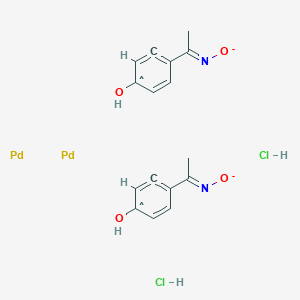
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
